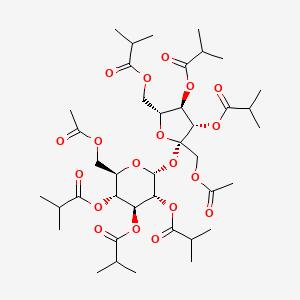
Sucrose, diacetate hexaisobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose acetate isobutyrate is a glycoside.
Aplicaciones Científicas De Investigación
Applications Overview
| Industry | Application Description |
|---|---|
| Food and Beverage | Used as a weighting agent and emulsifier in citrus beverages to stabilize flavor oils. |
| Pharmaceuticals | Acts as a solubilizer and stabilizer in oral drug formulations. |
| Personal Care Products | Functions as a film-forming agent and viscosity modifier in cosmetics and skincare. |
| Coatings and Inks | Employed as a resin modifier and rheology modifier in various coatings. |
Food and Beverage Industry
SAIB is primarily utilized in the food sector as an emulsifier and stabilizer. It is particularly effective in citrus-flavored beverages where it helps prevent the separation of essential oils. The compound enhances the mouthfeel and sensory experience of beverages by ensuring uniform distribution of flavors.
- Case Study : A study conducted on the use of SAIB in soft drinks demonstrated significant improvement in flavor stability over time compared to traditional emulsifiers. The results indicated that beverages containing SAIB maintained their flavor profile for longer periods without separation .
Pharmaceuticals
In the pharmaceutical industry, SAIB serves as an excipient for enhancing the solubility and stability of active pharmaceutical ingredients (APIs) in liquid formulations such as syrups and suspensions. It has been investigated for its potential to improve drug delivery systems.
- Research Findings : A pharmacokinetic study highlighted SAIB's role as an excipient for drugs like ibuprofen and clarithromycin, showing improved bioavailability when used in formulations .
Personal Care Products
SAIB is incorporated into various cosmetic products where it acts as a film-forming agent, providing a smooth texture and enhancing product stability. Its properties make it suitable for use in lotions, creams, and hair care products.
- Application Insight : In hair styling products, SAIB contributes to hold without stiffness, allowing for flexible styles while maintaining moisture .
Coatings and Inks
In industrial applications, SAIB is used in coatings for packaging materials, inks, and varnishes due to its ability to modify viscosity and enhance film formation.
- Performance Data : Coatings formulated with SAIB exhibited improved adhesion properties and durability compared to those without it, making it valuable for high-performance applications .
Safety Profile
SAIB is classified as generally recognized as safe (GRAS) when used as a food additive. Extensive studies have shown that it is metabolized efficiently in the gastrointestinal tract with minimal adverse effects reported .
Propiedades
Fórmula molecular |
C40H62O19 |
|---|---|
Peso molecular |
846.9 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C40H62O19/c1-18(2)33(43)50-16-27-29(54-35(45)20(5)6)32(57-38(48)23(11)12)40(58-27,17-51-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1 |
Clave InChI |
UVGUPMLLGBCFEJ-SWTLDUCYSA-N |
SMILES |
CC(C)C(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES isomérico |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES canónico |
CC(C)C(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Descripción física |
A pale straw-coloured liquid, clear and free of sediment and having a bland odour |
Solubilidad |
Insoluble in water. Soluble in most organic solvents |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















